Telaglenastat hydrochloride is synthesized and developed by Calithera Biosciences, Inc. It falls under the category of glutaminase inhibitors and is classified as a small molecule drug. The mechanism of action involves the inhibition of both kidney-type and liver-type glutaminase enzymes, which are pivotal in converting glutamine to glutamate, thereby disrupting the metabolic pathways that cancer cells exploit for growth and proliferation.
The synthesis of telaglenastat hydrochloride involves multiple steps typical for small molecule drug development. While specific proprietary details may not be publicly disclosed, the general approach includes:
Telaglenastat hydrochloride has a defined molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with glutaminase enzymes. The chemical formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Telaglenastat hydrochloride primarily acts through competitive inhibition of glutaminase. The key reaction involves:
The efficacy of telaglenastat has been demonstrated in various preclinical models, showing significant reductions in tumor growth rates when combined with other therapeutic agents.
The mechanism through which telaglenastat exerts its effects involves:
Data from clinical trials indicate that telaglenastat can effectively increase plasma levels of glutamine while reducing tumor growth rates in certain malignancies.
The compound's properties facilitate its formulation into oral dosage forms suitable for clinical use.
Telaglenastat hydrochloride is primarily investigated for its potential applications in oncology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0